- Design, Synthesis, and Targeted Delivery of an Immune Stimulant that Selectively Reactivates Exhausted CAR T CellsAngewandte Chemie, 2022, 61(15),,
Cas no 947144-28-7 (Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate)

947144-28-7 structure
Produktname:Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
CAS-Nr.:947144-28-7
MF:C9H8F3NO4
MW:251.159333229065
MDL:MFCD23135552
CID:1040735
PubChem ID:54753472
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate
- 1H-BenziMidazole, 2-(6-fluoro-3-pyridinyl)-6-(trifluoroMethyl)-
- Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotite
- ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
- Ethyl 1,2-dihydro-4-hydroxy-2-oxo-6-(trifluoromethyl)-3-pyridinecarboxylate (ACI)
- Ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate
- SY125960
- DTXSID10716468
- AS-68136
- CS-0038501
- 947144-28-7
- DB-351345
- Ethyl2,4-dihydroxy-6-(trifluoromethyl)nicotinate
- MFCD23135552
- ETHYL 2,4-DIHYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXYLATE
- 2,4-Dihydroxy-6-trifluoromethyl-nicotinic acid ethyl ester
- W11187
- SCHEMBL2571021
- EN300-134075
- AKOS016006862
- MFCD21099437
- Ethyl 6-(trifluoromethyl)-1,2-dihydro-4-hydroxy-2-oxopyridine-3-carboxylate
- SCHEMBL23277259
- XMB14428
- Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate
-
- MDL: MFCD23135552
- Inchi: 1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(9(10,11)12)13-7(6)15/h3H,2H2,1H3,(H2,13,14,15)
- InChI-Schlüssel: NFLFXWQKMVHMAR-UHFFFAOYSA-N
- Lächelt: O=C(C1=C(O)C=C(C(F)(F)F)NC1=O)OCC
Berechnete Eigenschaften
- Genaue Masse: 251.04054222g/mol
- Monoisotopenmasse: 251.04054222g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 4
- Komplexität: 422
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 75.6Ų
- XLogP3: 1.4
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-134075-2.5g |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95% | 2.5g |
$1370.0 | 2023-05-27 | |
TRC | E762280-10g |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
947144-28-7 | 10g |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D767444-100mg |
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |
947144-28-7 | 95% | 100mg |
$190 | 2024-06-07 | |
TRC | E762280-1g |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
947144-28-7 | 1g |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D917523-1g |
Ethyl 2,4-Dihydroxy-6-(trifluoromethyl)nicotinate |
947144-28-7 | 95% | 1g |
$635 | 2024-07-20 | |
TRC | E762280-5g |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate |
947144-28-7 | 5g |
$ 65.00 | 2022-06-05 | ||
Enamine | EN300-134075-5.0g |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95% | 5g |
$2028.0 | 2023-05-27 | |
Enamine | EN300-134075-0.1g |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95% | 0.1g |
$241.0 | 2023-05-27 | |
Enamine | EN300-134075-50mg |
ethyl 4-hydroxy-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate |
947144-28-7 | 95.0% | 50mg |
$162.0 | 2023-09-30 | |
1PlusChem | 1P006THZ-250mg |
Ethyl 2,4-dihydroxy-6-(trifluoromethyl)nicotinate |
947144-28-7 | 95% | 250mg |
$231.00 | 2025-02-21 |
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ; 50 min, < 30 °C; 2 h, < 30 °C; 66 h, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt
1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 20 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt
1.3 Reagents: Citric acid Solvents: Water ; 30 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Ethyl acetate Solvents: Ethanol ; 25 min, cooled; 2 h, 70 °C; cooled; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min
1.2 Reagents: Citric acid Solvents: Water ; 30 min
Referenz
- Urea compounds as GKa activators and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; rt; 18 h, 60 °C
1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt
1.2 Reagents: Citric acid Solvents: Water ; 1 h, rt
Referenz
- Prospective discovery of small molecule enhancers of an E3 ligase-substrate interactionNature Communications, 2019, 10(1), 1-12,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol , Tetrahydrofuran ; 25 min, < 40 °C; 2 h, 70 °C; 70 °C → rt; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
Referenz
- Development of a Practical Synthesis of Toll-like Receptor Agonist PF-4171455: 4-Amino-1-benzyl-6-trifluoromethyl-1,3-dihydroimidazo [4,5-c] pyridin-2-oneOrganic Process Research & Development, 2011, 15(4), 788-796,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Solvents: Ethanol ; 2 h, 90 °C; 90 °C → rt; overnight, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Citric acid Solvents: Water ; 30 min, rt
Referenz
- Preparation of pyrimidine-containing compounds for the treatment of Complement factor D - mediated disorders, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 40 °C; 3 h, 70 °C; 1 h, 80 °C
Referenz
- Preparation of nicotinamide compound for herbicidal composition, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Dichloromethane ; rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt
1.2 Reagents: Potassium tert-butoxide Solvents: Ethanol ; 70 °C → rt
Referenz
- Flexible Fragment Growing Boosts Potency of Quorum-Sensing Inhibitors against Pseudomonas aeruginosa VirulenceChemMedChem, 2020, 15(2), 188-194,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Ethanol ; < 60 °C; 3 h, 70 °C; 1 h, 80 °C
Referenz
- Preparation of 3-deazapurine derivatives as Toll-like receptor 7 (TLR-7) agonists for therapeutic use in the treatment of viral infection and cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Spray dried solid dispersions of poorly water soluble ionizable drugs comprising polymers, World Intellectual Property Organization, , ,
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Raw materials
- Ethyl Malonylchloride
- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester, (2Z)-
- Ethyl 3-amino-4,4,4-trifluorocrotonate
- 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester
- 2-Butenoic acid, 3-[(3-ethoxy-1,3-dioxopropyl)amino]-4,4,4-trifluoro-, ethyl ester
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Preparation Products
Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate Verwandte Literatur
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
5. Book reviews
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:947144-28-7)Ethyl 4-Hydroxy-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate

Reinheit:99%/99%
Menge:100mg/250mg
Preis ($):156.0/273.0